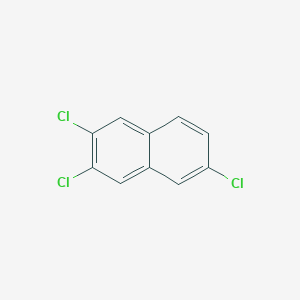

2,3,6-Trichloronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.21e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTLBFKRYKUCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204266 | |

| Record name | 2,3,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55720-40-6 | |

| Record name | Naphthalene, 2,3,6-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6-Trichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 2,3,6-trichloronaphthalene (CAS No: 55720-40-6). As a specific congener of polychlorinated naphthalenes (PCNs), this compound serves as a critical analytical standard for environmental monitoring and toxicological research. PCNs are recognized as persistent organic pollutants (POPs), making the availability of pure, individual congeners essential for accurate quantification and study. This document outlines a generalized yet robust approach to electrophilic chlorination for synthesis, details rigorous purification methodologies including column chromatography, and presents a suite of characterization techniques headlined by Gas Chromatography-Mass Spectrometry (GC-MS). Each section is designed to provide both the theoretical basis and practical, step-by-step protocols to empower researchers in this field.

Introduction: The Significance of this compound

Polychlorinated naphthalenes (PCNs) are a class of 75 congeners in which one to eight hydrogen atoms on the naphthalene ring are replaced by chlorine. Historically, mixtures of PCNs were used in industrial applications such as electrical insulation, wood preservatives, and as additives in oils and paints due to their chemical stability and fire resistance. However, this same stability contributes to their environmental persistence and ability to bioaccumulate, leading to their classification as toxic Persistent Organic Pollutants (POPs).

This compound (C₁₀H₅Cl₃) is a specific trichlorinated congener. Access to highly purified this compound is not for industrial application, but is paramount for the following research and regulatory purposes:

-

Analytical Reference Standard: It is essential for the calibration of analytical instruments to accurately identify and quantify its presence in environmental samples (e.g., soil, water, air) and biological tissues.

-

Toxicological Research: Studying the specific toxicological profile of individual congeners is crucial to understanding their mechanisms of action, including their potential to bind to aryl hydrocarbon receptors and induce dioxin-like toxicity.[1]

-

Environmental Fate and Transport Studies: Pure standards enable researchers to investigate the degradation pathways, bioaccumulation potential, and long-range transport of this specific congener.

This guide provides the technical details necessary for the laboratory-scale synthesis and validation of this important compound.

Synthesis: A Generalized Approach to Electrophilic Chlorination

Causality of Experimental Design:

-

Starting Material: Naphthalene is the most fundamental precursor. However, starting with a specific dichloronaphthalene isomer could offer better control over the final product distribution, though this may require a multi-step synthesis.

-

Chlorinating Agent: Sulphuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) are common chlorinating agents for this type of reaction.[2]

-

Catalyst: A Lewis acid such as Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂) is typically used to polarize the Cl-Cl bond, generating a potent electrophile (Cl⁺) that attacks the electron-rich naphthalene ring.[3][4][5] The choice and concentration of the catalyst can influence the degree of chlorination and the isomer distribution.

-

Solvent: An inert solvent like carbon tetrachloride (CCl₄) or nitrobenzene is often used to facilitate the reaction and control the temperature.

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of trichloronaphthalenes.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a generalized procedure and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents are hazardous and require careful handling.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas byproduct). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).

-

Reactant Charging: Charge the flask with the starting material (e.g., naphthalene) and the inert solvent (e.g., CCl₄). Add the Lewis acid catalyst (e.g., FeCl₃) portion-wise while stirring.

-

Chlorination: Cool the stirred suspension in an ice bath. Add the chlorinating agent (e.g., sulphuryl chloride) dropwise from the addition funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress can be monitored by taking small aliquots and analyzing them via GC-MS.

-

Work-up: Once the reaction has reached the desired conversion, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding water, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: Isolating the 2,3,6- Isomer

The crude product from the synthesis is invariably a complex mixture of mono-, di-, tri-, and higher chlorinated naphthalenes. Isolating the target this compound congener requires robust purification techniques. Normal-phase column chromatography is the most effective method.[6]

Causality of Experimental Design:

-

Stationary Phase: Silica gel is the standard choice for separating nonpolar to moderately polar compounds like PCNs. Its slightly acidic surface provides good selectivity for halogenated aromatic isomers.[6]

-

Mobile Phase: A nonpolar mobile phase, such as hexane, is used to elute the compounds. The separation of isomers is often challenging; therefore, the polarity can be fine-tuned by adding a small amount of a slightly more polar solvent, such as dichloromethane or toluene, to optimize the elution and separation of the target isomer.[6]

Experimental Protocol: Column Chromatography Purification

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a compatible, low-polarity solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully layer the dried, adsorbed sample onto the top of the packed column.

-

Elution: Begin eluting the column with pure hexane. The different PCN congeners will travel down the column at different rates based on their polarity and interaction with the silica gel.

-

Fraction Collection: Collect small fractions of the eluent in test tubes.

-

TLC/GC-MS Monitoring: Spot each fraction on a Thin-Layer Chromatography (TLC) plate to visualize the separation. More accurately, analyze the fractions by GC-MS to identify which ones contain the desired this compound isomer.

-

Isolation: Combine the pure fractions containing the target compound and remove the solvent by rotary evaporation to yield the purified this compound.

Purification Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor Isomer Separation | Mobile phase polarity is incorrect. | Optimize the mobile phase. Start with 100% hexane and gradually increase polarity by adding dichloromethane in 0.5% increments.[6] |

| Column was overloaded. | Use a larger column or a smaller amount of crude product. | |

| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the percentage of dichloromethane or toluene in the hexane mobile phase.[6] |

| Tailing of Peaks | Silica gel is too acidic or active. | Deactivate the silica gel by adding a small percentage of water before packing the column. |

Characterization and Quality Control

Confirming the identity and purity of the synthesized and purified product is a critical final step. A combination of spectroscopic and chromatographic techniques is required for unambiguous characterization.

Physicochemical & Spectroscopic Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₃ | NIST[7] |

| Molecular Weight | 231.506 g/mol | NIST[7] |

| CAS Number | 55720-40-6 | NIST[7] |

| Mass Spectrometry | See EI-MS Data Below | NIST[7] |

| ¹H & ¹³C NMR | Data not publicly available. Must be determined experimentally. |

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for PCN analysis.[8][9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for identification.

Expected Results:

-

Retention Time: A single, sharp peak at a characteristic retention time for this compound under specific GC conditions.

-

Mass Spectrum: The electron ionization (EI) mass spectrum will show a molecular ion cluster characteristic of a molecule containing three chlorine atoms. Due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl, one would expect to see peaks at m/z 230 (M⁺), 232 (M+2)⁺, and 234 (M+4)⁺. The NIST database confirms the molecular weight as 231.506, with a nominal mass of 230 for the all-³⁵Cl isotopologue.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified sample (~1-10 µg/mL) in a high-purity solvent such as hexane or toluene.

-

Instrument Setup:

-

GC Column: Use a nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), which is well-suited for separating semi-volatile organic compounds.[10]

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 80-100°C), ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min, and hold for several minutes to ensure all compounds elute.[10]

-

Injection: Inject 1 µL of the sample into the heated inlet.

-

MS Conditions: Operate the mass spectrometer in full scan mode to acquire the complete mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode can be used for enhanced sensitivity and selectivity.[10][11]

-

-

Data Analysis: Compare the acquired mass spectrum with reference spectra from databases like NIST to confirm the identity.[7] Purity can be estimated from the relative area of the main peak compared to any impurity peaks.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments in the molecule.

Expected Results:

-

¹H NMR: The spectrum of this compound is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm). The exact chemical shifts, multiplicities (singlets, doublets), and coupling constants will be unique to the 2,3,6-substitution pattern, allowing for definitive structural confirmation.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the isomeric structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced Experiments: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the structure is consistent with this compound.

Conclusion

The synthesis and characterization of this compound require a systematic approach combining classical organic synthesis techniques with modern analytical instrumentation. While direct chlorination of naphthalene yields a complex mixture of isomers, careful execution of purification by column chromatography can successfully isolate the desired congener. Unambiguous structural verification and purity assessment are then achieved through the combined power of GC-MS and NMR spectroscopy. The protocols and insights provided in this guide serve as a robust foundation for laboratories needing to produce or validate this and other PCN congeners for critical environmental and toxicological research.

References

-

Wang, D., Zhang, H., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology. Available at: [Link]

-

Wang, D., Zhang, H., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. PubMed. Available at: [Link]

-

Hilmey, D. G., & Paquette, L. A. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Wang, D., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. ResearchGate. Available at: [Link]

-

Eapen, K. C., & Tamblyn, J. W. (1970). Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Abbas, H. T., et al. (2022). Comprehensive Study of Polychlorinated Naphthalene Compounds in Materials and Products: Review. ResearchGate. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (2001). Chlorinated Naphthalenes (CICAD 34). Inchem.org. Available at: [Link]

-

Liu, Z., et al. (2013). [Determination of Polychlorinated Naphthalenes in Environmental Samples by Isotope Dilution Gas Chromatography-Triple Quadrupole Mass Spectrometry]. PubMed. Available at: [Link]

-

Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health. Available at: [Link]

-

Wylie, P. L. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Agilent. Available at: [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 2-phenylnaphthalenes from styrene oxides using recyclable bronsted acidic [HNMP]+HSO4- ionic liquid. RSC Advances. Available at: [Link]

-

NIST. (n.d.). Naphthalene, 2,3,6-trichloro-. NIST WebBook. Available at: [Link]

Sources

- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 2. Products from the chlorination of naphthalene, 1-methylnaphthalene, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. | Semantic Scholar [semanticscholar.org]

- 4. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Naphthalene, 2,3,6-trichloro- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. [Determination of polychlorinated naphthalenes in environmental samples by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2,3,6-Trichloronaphthalene isomers

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloronaphthalene and its Isomers

This guide provides a comprehensive analysis of the physicochemical properties of this compound, a specific congener of the polychlorinated naphthalene (PCN) family. Designed for researchers, environmental scientists, and drug development professionals, this document delves into the core characteristics that dictate the environmental fate, transport, and toxicological profile of this compound and its isomers. We will explore not only the quantitative data but also the underlying scientific principles and the experimental methodologies used to determine these critical parameters.

Introduction to Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds formed by substituting hydrogen atoms on the naphthalene ring with chlorine atoms.[1] The general formula is C₁₀H₈-nCln, where 'n' can range from 1 to 8, resulting in 75 possible congeners, each with unique properties.[1]

Historically, PCN mixtures were used in a variety of industrial applications, including dielectric fluids in capacitors, insulating materials, wood preservatives, and engine oil additives, due to their high thermal stability, chemical inertness, and low flammability.[1] However, their production and use have been largely phased out due to their classification as Persistent Organic Pollutants (POPs).[1] Like related compounds such as polychlorinated biphenyls (PCBs), PCNs are environmentally persistent, resistant to degradation, and prone to bioaccumulation in living organisms.[1][2] Understanding the specific physicochemical properties of individual congeners like this compound is therefore crucial for assessing environmental risk and developing remediation strategies.

Molecular Structure and Isomerism

The identity and properties of a PCN are determined by the number and position of chlorine atoms on the naphthalene's two fused rings. This compound (PCN #26) has three chlorine atoms located at the 2, 3, and 6 positions.[3][4]

Caption: Molecular structure of this compound.

For the trichloronaphthalene group, there are 14 distinct isomers, each exhibiting different physicochemical properties based on the spatial arrangement of the three chlorine atoms. This structural variation significantly influences their environmental behavior and toxicity.

Core Physicochemical Properties of this compound

The properties of this compound are characteristic of moderately chlorinated aromatic hydrocarbons. It is a solid at room temperature and possesses a high degree of lipophilicity.[5][6]

| Property | Value | Source(s) |

| CAS Number | 55720-40-6 | [3][5] |

| Molecular Formula | C₁₀H₅Cl₃ | [3][5] |

| Molecular Weight | 231.51 g/mol | [5][7] |

| Appearance | White to Off-White Solid | [5][6] |

| Melting Point | 84 - 86 °C | [5] |

| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [4] |

| Water Solubility | Very low; generally insoluble. Isomer range: 0.017-0.064 mg/L at 25°C. | [8][9] |

| Vapor Pressure | < 0.1 Pa at 20°C (for trichloronaphthalene group) | [9] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 5.00 - 7.56 (Range for trichloronaphthalene group) | [4][9] |

Melting and Boiling Points

With a melting point of 84-86 °C, this compound is a solid under standard environmental conditions.[5] Its high boiling point reflects the strong intermolecular forces characteristic of aromatic compounds, which are further enhanced by the presence of chlorine atoms. These properties contribute to its persistence, as it does not readily volatilize from surfaces.

Solubility

Aqueous Solubility: PCNs exhibit very low water solubility, a property that decreases as the degree of chlorination increases.[1][10] For the trichloronaphthalene isomer group, solubilities are in the range of 0.017-0.064 mg/L.[8] This hydrophobicity is a primary driver of its environmental behavior, causing it to partition from water into soil, sediment, and biological tissues.[11]

Organic Solvent Solubility: In contrast to its behavior in water, this compound is slightly soluble in organic solvents like chloroform and methanol.[5][6] Following the principle of "like dissolves like," its solubility is higher in nonpolar organic solvents.[10] This is a critical consideration for analytical extraction procedures.

Vapor Pressure

The vapor pressure for the trichloronaphthalene group is very low (<0.1 Pa at 20°C).[9] This indicates low volatility. While evaporation from water or soil surfaces is not a rapid process, its presence in the atmosphere (at pg/m³ levels) demonstrates that long-range atmospheric transport can still occur, often with the compound adsorbed to particulate matter.[2][12]

Octanol-Water Partition Coefficient (Log Kₒw)

The octanol-water partition coefficient (Kₒw) is a critical parameter that quantifies a chemical's lipophilicity (tendency to dissolve in fats, oils, and lipids).[13][14] It is the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[13] For trichloronaphthalenes, the Log Kₒw values are high, ranging from 5.12 to 7.56.[9] A high Log Kₒw value is strongly correlated with a high potential for bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain.[1][14]

Comparative Properties of Trichloronaphthalene Isomers

The precise positioning of chlorine atoms on the naphthalene rings can lead to notable differences in physical properties among isomers.

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Log Kₒw (Predicted) |

| 1,2,3-Trichloronaphthalene | 50402-52-3 | 81 | ~304-354 (group) | 5.07 |

| This compound | 55720-40-6 | 84 - 86 | 321.8 | 5.00 |

| 1,6,7-Trichloronaphthalene | 55720-39-3 | N/A | 322.3 | N/A |

| 1,3,8-Trichloronaphthalene | 55720-38-2 | 89 - 89.5 | N/A | N/A |

Data compiled from sources[4][5][8][9][15][16][17][18][19]. Boiling points and Log Kₒw values are often predicted or given for the isomer group due to a lack of experimental data for every congener.

Experimental Methodologies for Property Determination

Accurate determination of physicochemical properties requires robust and validated experimental protocols. The lipophilic and persistent nature of PCNs presents unique challenges that must be addressed in the experimental design.

Determination of Octanol-Water Partition Coefficient (Kₒw)

Causality: The Kₒw is arguably the most important parameter for predicting the environmental fate of PCNs. The Shake-Flask Method, while traditional, is a foundational technique. However, for highly lipophilic compounds with Log Kₒw > 5, this method can be prone to errors from the formation of microemulsions. Therefore, the slow-stirring method is often preferred to ensure true equilibrium is reached without these artifacts.[14] High-Performance Liquid Chromatography (HPLC) offers a faster, indirect method by correlating retention time with known Log Kₒw values.[11][14]

Protocol: OECD 107 Shake-Flask Method

-

Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water used must be mutually saturated prior to the experiment.

-

Partitioning: In a temperature-controlled vessel (e.g., 25°C), combine a precise volume of the octanol stock solution with a known volume of water.

-

Equilibration: Shake the vessel vigorously for a set period, then allow the phases to separate. Centrifugation is required to ensure complete separation of the two immiscible layers.

-

Sampling: Carefully extract an aliquot from both the n-octanol and the water phase.

-

Analysis: Determine the concentration of the analyte in each phase using a suitable analytical method, typically GC-MS.

-

Calculation: Calculate Kₒw as the ratio of the concentration in octanol (Cₒ) to the concentration in water (Cₐ). The result is expressed as Log Kₒw.

Caption: Workflow for Log Kₒw determination via the Shake-Flask method.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Due to the complexity of environmental samples and the trace-level concentrations (pg/m³) of PCNs, a highly sensitive and selective analytical technique is required.[12] Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) is the gold standard.[1][20] This approach is necessary to differentiate between the numerous PCN isomers, which often co-elute, and to distinguish them from other interfering chlorinated compounds like PCBs.[11] The use of an isotope dilution method, where isotopically labeled standards are added to the sample at the beginning of the process, is critical for achieving high accuracy and reliability by correcting for analyte losses during sample preparation.[1]

Protocol: Sample Analysis Overview

-

Extraction: Analytes are extracted from the sample matrix (e.g., water, soil, tissue). For water, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used.[11] For solids, techniques like Soxhlet or Pressurized Liquid Extraction (PLE) are employed.[20]

-

Clean-up/Purification: The raw extract contains many interfering compounds. Purification is performed using column chromatography with materials like silica gel, alumina, or activated carbon to isolate the PCNs from other POPs.[11][12]

-

Instrumental Analysis: The purified extract is injected into the GC-MS system. The GC separates the different congeners based on their boiling points and interaction with the chromatographic column. The MS detects and quantifies the specific congeners based on their mass-to-charge ratio.

Caption: General workflow for the analysis of PCNs in environmental samples.

Conclusion

The physicochemical properties of this compound—specifically its solid state, low water solubility, low vapor pressure, and high octanol-water partition coefficient—define its behavior as a persistent, bioaccumulative, and toxic environmental pollutant. These characteristics, shared among its isomers, underscore the importance of continued research into their environmental fate and the development of sensitive analytical methods for their detection and monitoring. The experimental protocols and causal relationships detailed in this guide provide a framework for scientists to generate high-quality, reliable data essential for risk assessment and environmental protection.

References

- ChemicalBook. (n.d.). This compound CAS#: 55720-40-6.

- ALS Europe. (n.d.). Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices.

- Taylor & Francis Online. (n.d.). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices.

- SpringerLink. (n.d.). Sampling and Analysis for Polychlorinated Naphthalenes in the Environment.

- PubMed. (n.d.). [Determination of polychlorinated naphthalenes in ambient air by isotope dilution gas chromatography-triple quadrupole mass spectrometry].

- PubMed. (n.d.). Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 2,3,6-trichloro- (CAS 55720-40-6).

- ResearchGate. (n.d.). Partition coefficient and the henry's law constant data for 75 chloronaphthalene congeners by neural network models EMG.

- Smolecule. (n.d.). Buy 1,2,3-Trichloronaphthalene | 50402-52-3.

- LookChem. (n.d.). Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE.

- Inchem.org. (2001). CHLORINATED NAPHTHALENES (CICAD 34, 2001).

- Wikipedia. (n.d.). 1-Chloronaphthalene.

- ChemicalBook. (n.d.). This compound CAS#: 55720-40-6.

- Inchem.org. (n.d.). ICSC 0962 - TRICHLORONAPHTHALENE.

- NIST WebBook. (n.d.). 1,2,3-Trichloronaphthalene.

- EPA. (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Wikipedia. (n.d.). 2-Chloronaphthalene.

- EPA NEPIS. (n.d.). Chlorinated Naphthalenes / Ambient Water Quality Criteria.

- CAS Common Chemistry. (n.d.). 1,3,8-Trichloronaphthalene.

- Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water.

- Benchchem. (n.d.). Solubility of 1,2,7-Trichloronaphthalene in Organic Solvents: An In-depth Technical Guide.

- Guidechem. (n.d.). 2,3,6-TRICLORONAFTALENO 55720-40-6 wiki.

Sources

- 1. alsglobal.eu [alsglobal.eu]

- 2. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 55720-40-6 [m.chemicalbook.com]

- 6. This compound CAS#: 55720-40-6 [m.chemicalbook.com]

- 7. Naphthalene, 2,3,6-trichloro- (CAS 55720-40-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Buy 1,2,3-Trichloronaphthalene | 50402-52-3 [smolecule.com]

- 9. ICSC 0962 - TRICHLORONAPHTHALENE [inchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. [Determination of polychlorinated naphthalenes in ambient air by isotope dilution gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. dioxin20xx.org [dioxin20xx.org]

- 16. lookchem.com [lookchem.com]

- 17. 1,2,3-Trichloronaphthalene [webbook.nist.gov]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. CAS Common Chemistry [commonchemistry.cas.org]

- 20. Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3,6-Trichloronaphthalene CAS number and molecular structure

An In-Depth Technical Guide to 2,3,6-Trichloronaphthalene: Properties, Analysis, and Safety Considerations

Introduction

This compound is a member of the polychlorinated naphthalenes (PCNs), a group of synthetic aromatic compounds. Historically, PCNs were utilized in a variety of industrial applications due to their chemical stability, low flammability, and electrical insulating properties.[1][2] However, their environmental persistence and potential for bioaccumulation have led to a significant decline in their production and use.[3][4] This guide provides a detailed overview of this compound, focusing on its chemical identity, molecular structure, analytical methodologies, and toxicological profile, intended for researchers and professionals in the fields of environmental science and chemical analysis.

Part 1: Chemical Identity and Molecular Structure

Molecular Formula: C₁₀H₅Cl₃[5][6]

IUPAC Name: this compound[7]

The molecular structure of this compound consists of a naphthalene core with three chlorine atoms attached at the 2, 3, and 6 positions.

Caption: Molecular Structure of this compound

Part 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 231.51 g/mol | [5][7] |

| Appearance | Colorless to pale-yellow solid | [3][8] |

| Boiling Point | 321.8 °C at 760 mmHg | [9] |

| Flash Point | 219.6 °C | [9] |

| Density | 1.452 g/cm³ | [9] |

| Water Solubility | Insoluble | [3] |

| Octanol/Water Partition Coefficient (log Pow) | 5.00 (Predicted) | [9] |

Part 3: Synthesis and Spectroscopic Characterization

While specific synthesis routes for this compound are not extensively detailed in readily available literature, the general synthesis of chlorinated naphthalenes involves the direct chlorination of naphthalene in the presence of a catalyst. The degree and position of chlorination can be controlled by reaction conditions such as temperature and catalyst choice. A related synthesis for 2,4,6-trichlorophenol involves the chlorination of phenol.[10]

Spectroscopic Profile:

-

Mass Spectrometry (MS): Gas chromatography coupled with mass spectrometry (GC-MS) is the primary technique for the analysis of PCNs.[11] The mass spectrum of this compound would show a characteristic isotopic cluster for the molecular ion due to the presence of three chlorine atoms. The nominal mass of the molecular ion is 230 amu.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show signals in the aromatic region, with chemical shifts and coupling constants dependent on the substitution pattern. ¹³C NMR would provide information on the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the naphthalene core, and C-Cl stretching.

Part 4: Analytical Methodologies

The analysis of this compound in environmental samples typically involves a multi-step process.[12]

Workflow for Analysis of this compound in Soil/Sediment Samples

Caption: General workflow for the analysis of this compound.

Step-by-Step Protocol:

-

Sample Preparation: A solid sample (e.g., soil, sediment) is dried and homogenized.

-

Extraction: The sample is subjected to Soxhlet extraction or sonication with an appropriate organic solvent, such as dichloromethane, to isolate the organic compounds.[12][13]

-

Cleanup: The extract is then cleaned up to remove interfering substances. Gel permeation chromatography (GPC) is an effective method for removing high molecular weight interferences like lipids.[13]

-

Concentration: The cleaned-up extract is concentrated to a smaller volume to increase the analyte concentration.

-

Instrumental Analysis: The concentrated extract is analyzed by gas chromatography-mass spectrometry (GC-MS).[11] The GC separates the components of the mixture, and the MS provides identification and quantification based on the mass-to-charge ratio and fragmentation pattern.

Part 5: Toxicology and Safety

Trichloronaphthalenes are known to be toxic.[8]

Human Health Effects:

-

Acute Exposure: Inhalation of fumes or skin contact can cause mild irritation to the eyes and skin.[3]

-

Chronic Exposure: Long-term or repeated exposure may have effects on the liver, potentially leading to liver impairment.[3] Occupational exposure to chlorinated naphthalenes has been associated with chloracne, a severe skin condition, and liver disease.[1]

Environmental Fate and Effects:

-

Persistence and Bioaccumulation: Trichloronaphthalenes are persistent in the environment and have a high potential for bioaccumulation in the food chain.[3]

-

Ecotoxicity: They are very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]

Occupational Exposure Limits:

-

The American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) of 5 mg/m³ as a Time-Weighted Average (TWA) for trichloronaphthalene, with a skin notation indicating the potential for significant absorption through the skin.[4]

Conclusion

This compound is a compound of environmental concern due to its persistence, bioaccumulative potential, and toxicity. While its industrial use has been curtailed, its presence in the environment necessitates robust analytical methods for its detection and monitoring. Understanding its chemical properties and toxicological profile is crucial for assessing its environmental impact and protecting human health.

References

-

ICSC 0962 - TRICHLORONAPHTHALENE. Inchem.org. [Link]

-

Naphthalene, 2,3,6-trichloro- - NIST WebBook. National Institute of Standards and Technology. [Link]

-

trichloronaphthalene - JoDrugs. JoDrugs. [Link]

-

Cas 55720-39-3,1,6,7-TRICHLORONAPHTHALENE - LookChem. LookChem. [Link]

-

Polychlorinated Naphthalenes - Australian Industrial Chemicals Introduction Scheme (AICIS). Australian Government Department of Health. [Link]

-

Rapid and simplified method for the analysis of polychloronaphthalene congener distributions in environmental and human samples by gas chromatography coupled to negative ion chemical ionization mass spectrometry. PubMed. [Link]

-

1,3,6-Trichloronaphthalene | C10H5Cl3 | CID 180528 - PubChem. National Institutes of Health. [Link]

-

CHLORINATED NAPHTHALENES (CICAD 34, 2001). Inchem.org. [Link]

-

III Analytical Methods. Japan Environment and Children's Study. [Link]

-

Submitted by David G. Hilmey and Leo A. Paquette - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

1,4,6-Trichloronaphthalene | C10H5Cl3 | CID 524228 - PubChem. National Institutes of Health. [Link]

-

1,2,3-Trichloronaphthalene - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats. PubMed. [Link]

-

A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. [Link]

-

2-acetyl-6-methoxynaphthalene - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN104311396A - Synthetic method of 2,4,6-trichlorophenol.

Sources

- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ICSC 0962 - TRICHLORONAPHTHALENE [inchem.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. scbt.com [scbt.com]

- 6. Naphthalene, 2,3,6-trichloro- [webbook.nist.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. JoDrugs. TRICHLORONAPHTHALENE [jodrugs.com]

- 9. Page loading... [guidechem.com]

- 10. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 11. Rapid and simplified method for the analysis of polychloronaphthalene congener distributions in environmental and human samples by gas chromatography coupled to negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. env.go.jp [env.go.jp]

- 13. gcms.cz [gcms.cz]

2,3,6-Trichloronaphthalene: A Technical Guide to Its Environmental Provenance and Detection

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated naphthalenes (PCNs), a group of 75 congeners, have long been recognized as persistent organic pollutants (POPs) due to their environmental longevity, bioaccumulative nature, and toxicological effects akin to dioxins.[1][2] Among these, 2,3,6-trichloronaphthalene (PCN-26) represents a significant member of the trichloronaphthalene homologue group often detected in environmental compartments. This technical guide provides a comprehensive overview of the environmental sources, formation pathways, and occurrence of this compound. Furthermore, it details the requisite methodologies for its accurate quantification in various environmental matrices, offering a foundational resource for professionals engaged in environmental science and drug development, where understanding the fate and transport of chlorinated compounds is paramount.

Environmental Sources of this compound

The environmental burden of this compound is a legacy of both intentional production and unintentional formation. Historically, its primary route into the environment was through commercial PCN mixtures. However, with the cessation of their production, unintentional sources have become the predominant contributors to its ongoing release.

Historical Commercial Formulations

In the early to mid-20th century, PCNs were extensively manufactured and marketed under trade names such as Halowax in the United States and Nibren Waxes in Germany.[3] These mixtures, which varied in their degree of chlorination, were prized for their chemical stability, low flammability, and excellent electrical insulating properties.[4] Lower chlorinated PCN mixtures were primarily used as lubricants, while the more highly chlorinated formulations were employed in capacitors and for electrical insulation.[3] Although specific congener profiles of these historical mixtures are not always fully elucidated, it is understood that trichloronaphthalenes were significant components of products like Halowax 1001.[5] The widespread use and subsequent disposal of these products have led to a diffuse, long-term source of this compound in the environment.

Unintentional By-product Formation

Currently, the primary sources of new this compound emissions are unintentional, stemming from various industrial and thermal processes.

High-temperature industrial activities involving chlorine and organic matter are significant sources of PCNs. Municipal waste incineration is a well-documented emitter, where the de novo synthesis of PCNs can occur in the post-combustion zone.[6] Studies have shown that the isomer distribution patterns in flue gases favor chlorination at the beta-positions (2, 3, 6, and 7), suggesting a potential pathway for the formation of this compound.[6] Other thermal sources include secondary copper smelting and other metallurgical industries.

PCNs are known contaminants in commercial PCB formulations, such as the Aroclor and Clophen series, due to similarities in their manufacturing processes.[4][7] The estimated total global production of PCNs as a by-product in PCB mixtures is in the order of 100 to 169 metric tons.[3] The analysis of various technical PCB preparations has confirmed the presence of a range of PCN congeners, including trichloronaphthalenes.[8] Consequently, the historical and ongoing leakage of PCBs from old electrical equipment and improper disposal sites also contributes to the environmental load of this compound.

Formation Pathways

The formation of this compound, particularly in thermal processes, is a complex process that can occur through several proposed mechanisms.

De Novo Synthesis

In incineration processes, PCNs can be synthesized "de novo" from precursor compounds in the presence of a chlorine source and a catalyst, typically copper. The favored mechanism involves the condensation of chlorinated phenoxy radicals. This pathway can lead to a variety of PCN congeners, with the substitution pattern being influenced by the specific reaction conditions.

Naphthalene Chlorination

Direct chlorination of naphthalene present in the feedstock of thermal processes is another significant formation pathway.[6] This electrophilic substitution reaction is influenced by temperature and the availability of chlorine. The substitution pattern is directed by the existing chlorine atoms on the naphthalene ring, with a preference for the thermodynamically more stable beta-positions under certain conditions.[6]

Caption: Formation pathways of this compound.

Environmental Occurrence

This compound has been detected in various environmental compartments globally. Due to analytical challenges and the complexity of PCN mixtures, data is often reported for the trichloronaphthalene homologue group. However, specific congener analysis is becoming more common.

Soil and Sediment

Sediments act as a primary sink for persistent organic pollutants like PCNs. Studies have documented the presence of trichloronaphthalenes in river and lake sediments.

| Environmental Matrix | Location | Concentration Range (ng/g dry weight) | Predominant Homologues | Reference |

| Sediment | Yangtze River, China | 0.103 - 1.631 (Total PCNs) | Mono-, Di-, and Tri-PCNs | [9] |

| Sediment Core | Lake Kitaura, Japan | Time-dependent, increasing from the 1910s | Tri- and Tetra-PCNs in deeper layers | [10] |

| Sediment Core | Osaka Bay, Japan | 1,2,3-Trichloronaphthalene detected | Not specified | [11] |

| Surface Soils and Street Dusts | Detroit, Michigan, USA | 11 - 1933 (Total PCNs) | Tetra- to Hexa-PCNs | [12] |

Air and Water

The semi-volatile nature of lower chlorinated PCNs, including this compound, facilitates their transport in the atmosphere. Their low water solubility means they are typically found at low concentrations in the aqueous phase but can be present in industrial effluents.

| Environmental Matrix | Location | Concentration Range | Notes | Reference |

| Air | Ho Chi Minh City, Vietnam | 12.9 - 263 pg/m³ (Total PCNs) | Gaseous PCNs dominated | [4] |

| Landfill Leachate | Japan | 8.0 - 12,000 pg/L (Total PCNs) | Trichloronaphthalenes were 54% of the total | [13] |

Biota and Food Webs

Due to their lipophilicity, PCNs bioaccumulate in fatty tissues of organisms and biomagnify through the food chain.[6][14] While specific data for this compound is sparse, studies on related congeners demonstrate their potential for accumulation in aquatic and terrestrial organisms.[15]

Analytical Methodologies

The accurate quantification of this compound in environmental samples requires sophisticated analytical techniques to separate it from a complex mixture of congeners and other persistent organic pollutants.

Sample Extraction

The choice of extraction method depends on the sample matrix.

-

Soil and Sediment: Soxhlet extraction with a non-polar solvent like hexane or a mixture of hexane and acetone is a traditional and robust method.[10] Pressurized Liquid Extraction (PLE) offers a more rapid and solvent-efficient alternative.[10]

-

Water: Liquid-liquid extraction (LLE) with a solvent such as dichloromethane is commonly used.[8] Solid-phase extraction (SPE) is also an effective technique for concentrating analytes from large water volumes.[16]

-

Air: Air samples are typically collected by passing a known volume of air through a sorbent tube, such as polyurethane foam (PUF) or Chromosorb 106.[9][17] The trapped analytes are then solvent-desorbed for analysis.

-

Biota: Extraction is typically performed on homogenized tissue samples mixed with a drying agent like sodium sulfate, followed by Soxhlet or PLE with an appropriate solvent.[10]

Extract Cleanup

Crude extracts from environmental samples contain numerous co-extracted substances that can interfere with instrumental analysis. A multi-step cleanup procedure is therefore essential.

-

Gel Permeation Chromatography (GPC): GPC is often used as an initial cleanup step, particularly for biological samples, to remove high-molecular-weight compounds like lipids.

-

Adsorption Chromatography: Multi-layered silica gel columns containing layers of acidic, basic, and neutral silica, sometimes impregnated with silver nitrate, are highly effective for separating PCNs from other organochlorine compounds like PCBs.[7][10] Florisil is another commonly used sorbent for cleanup.[18]

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique for the analysis of PCNs.

-

Gas Chromatography (GC): A high-resolution capillary column (e.g., DB-5) is used to separate the individual PCN congeners.

-

Mass Spectrometry (MS): For routine analysis, a standard quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode can be used. For enhanced sensitivity and selectivity, particularly at trace levels, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) is preferred.[6][10] Isotope dilution methods, using 13C-labeled internal standards, are employed for accurate quantification.[10]

Sources

- 1. Congener-specific composition of polychlorinated naphthalenes, coplanar PCBs, dibenzo-p-dioxins, and dibenzofurans in the Halowax series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. alsglobal.eu [alsglobal.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. omicsonline.org [omicsonline.org]

- 9. osha.gov [osha.gov]

- 10. Congener specific determination of polychlorinated naphthalenes in sediment and biota by gas chromatography high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. nyu.edu [nyu.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. env.go.jp [env.go.jp]

- 16. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. epa.gov [epa.gov]

An In-Depth Technical Guide to the Toxicological Profile and Health Effects of 2,3,6-Trichloronaphthalene

Abstract

2,3,6-Trichloronaphthalene (PCN-26) is a member of the polychlorinated naphthalenes (PCNs), a class of persistent organic pollutants (POPs) that have garnered significant environmental and toxicological concern. Historically used in industrial applications for their chemical stability and insulating properties, PCNs are now recognized for their potential to cause adverse health effects in humans and wildlife. This technical guide provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and potential health effects. While specific toxicological data for the 2,3,6-isomer are limited, this guide draws upon the broader knowledge of PCNs and structure-activity relationships to provide a scientifically grounded assessment. Key areas of focus include its dioxin-like activity mediated by the aryl hydrocarbon receptor (AhR), potential for hepatotoxicity, and the need for further research to fully characterize its risk to human health. This document is intended for researchers, scientists, and professionals in the fields of toxicology, environmental science, and drug development.

Introduction and Physicochemical Properties

Polychlorinated naphthalenes (PCNs) are a group of 75 congeners, differing in the number and position of chlorine atoms on the naphthalene ring.[1] Commercial production of PCNs began in the early 20th century, where they were utilized in products such as "Halowax" for their insulating and flame-retardant properties.[2] However, their environmental persistence and toxicological properties led to a decline in their use.[1][3] PCNs are now primarily encountered as unintentional byproducts of industrial processes, including waste incineration.[1][4]

This compound (PCN-26) is a trichlorinated congener with the molecular formula C₁₀H₅Cl₃.[5] Its physicochemical properties, which are crucial for understanding its environmental fate and toxicokinetics, are summarized in Table 1. The lipophilic nature of this compound suggests a potential for bioaccumulation in fatty tissues.

| Property | Value | Reference |

| CAS Number | 55720-40-6 | [5] |

| Molecular Formula | C₁₀H₅Cl₃ | [5] |

| Molecular Weight | 231.51 g/mol | [5] |

| Physical State | Solid | [6] |

| Water Solubility | Low (estimated for tri-CNs: 65 µg/L) | [7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | High (estimated) | [7] |

| Vapor Pressure | Low (predicted) | [7] |

Table 1: Physicochemical Properties of this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Based on studies of other PCNs and related halogenated aromatic hydrocarbons, this compound is likely to be readily absorbed following oral, dermal, and inhalation exposure.[3] Its lipophilicity facilitates passage across biological membranes.

Distribution: Following absorption, PCNs are generally distributed to and stored in adipose tissue and the liver due to their lipophilic nature.[1][3] Higher chlorinated PCNs, in particular, have been shown to cross the blood-brain barrier, suggesting a potential for neurotoxicity.[1]

Metabolism: The metabolism of PCNs is a critical determinant of their toxicity and persistence. Lower chlorinated PCNs, such as trichloronaphthalenes, are more readily metabolized than their higher chlorinated counterparts.[3] The primary metabolic pathway for PCNs involves cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites that can be more readily excreted.[8] Specifically, CYP1A and CYP2B families are known to be involved in the metabolism of other persistent organic pollutants and are likely involved in the biotransformation of this compound.

The proposed metabolic activation of this compound is initiated by CYP-mediated epoxidation, followed by enzymatic hydration to a dihydrodiol, and subsequent dehydrogenation to a catechol. These catechols can undergo further oxidation to form reactive quinone species, which are often implicated in the toxic effects of aromatic compounds.

Excretion: The hydroxylated metabolites of this compound and their conjugates (e.g., glucuronides and sulfates) are expected to be the primary forms of excretion, primarily through the feces via biliary elimination, with a smaller contribution from urinary excretion.[3] The rate of excretion is generally slower for more highly chlorinated congeners.[3]

Figure 1: Proposed metabolic pathway for this compound.

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

A primary mechanism underlying the toxicity of many PCNs is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][3] This "dioxin-like" mechanism is well-established for other halogenated aromatic hydrocarbons like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs).[9] The structural characteristics of a PCN congener, particularly the presence of chlorine atoms at the lateral positions (2, 3, 6, and 7), are key determinants of its AhR binding affinity and subsequent toxic potency.[2] this compound possesses chlorine atoms at three of these four critical positions, suggesting it is likely an AhR agonist.

Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[10] This leads to the altered expression of a wide array of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2, CYP1B1), cell growth and differentiation, and immune responses.[1][8] The sustained activation of the AhR signaling pathway is thought to mediate many of the toxic effects associated with dioxin-like compounds.

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Health Effects

While specific in vivo toxicity studies on this compound are scarce, the known health effects of PCN mixtures and congeners with similar structures provide a basis for predicting its potential toxicity. The toxicity of PCNs generally increases with the degree of chlorination.[2][3]

Acute and Chronic Toxicity

Occupational exposure to PCN mixtures, such as Halowax, has been associated with a range of acute and chronic health effects.[1] These include chloracne, a severe and persistent skin condition, and liver damage, which in some cases has been fatal.[1][3] Animal studies with various PCN mixtures have confirmed their hepatotoxicity, leading to liver enlargement, fatty degeneration, and necrosis.[3] Given its structure, this compound is likely to contribute to the overall toxicity of such mixtures.

Carcinogenicity

There is currently insufficient data to classify the carcinogenicity of this compound specifically. The International Agency for Research on Cancer (IARC) has not evaluated this specific congener. However, some other persistent organic pollutants that act through the AhR pathway are classified as human carcinogens. Long-term bioassays on other chlorinated compounds, such as 2,4,6-trichlorophenol, have shown evidence of carcinogenicity in animal models.[11] Further research is needed to determine the carcinogenic potential of this compound.

Genotoxicity

Limited information is available on the genotoxicity of this compound. Studies on the parent compound, naphthalene, have shown mixed results in genotoxicity assays, with some evidence of clastogenicity (the ability to cause breaks in chromosomes) in vitro.[12] The genotoxic potential of chlorinated naphthalenes may be influenced by their metabolism to reactive intermediates. Standard genotoxicity assays, such as the Ames test and in vitro micronucleus assay, would be necessary to evaluate the mutagenic and clastogenic potential of this compound.

Reproductive and Developmental Toxicity

PCN mixtures have been shown to cause reproductive and developmental toxicity in animal studies.[13] Effects observed include fetotoxicity, teratogenicity (birth defects), and impaired reproductive function.[13] These effects are often attributed to the endocrine-disrupting properties of certain PCN congeners.[14] As an AhR agonist, this compound has the potential to interfere with hormonal signaling pathways and adversely affect reproduction and development.

Other Potential Health Effects

-

Immunotoxicity: Dioxin-like compounds are known to suppress the immune system.[15] Activation of the AhR by this compound could potentially lead to altered immune cell function and increased susceptibility to infections.

-

Neurotoxicity: Evidence suggests that some PCNs can cross the blood-brain barrier and accumulate in nervous tissue, raising concerns about their potential for neurotoxicity.[1][3]

Experimental Protocols

To address the data gaps for this compound, a series of standardized toxicological assays are recommended.

In Vitro AhR Activation Assay

Objective: To determine the potency of this compound to activate the AhR signaling pathway.

Methodology:

-

Culture a suitable reporter cell line (e.g., H4IIE-luc, a rat hepatoma cell line stably transfected with a luciferase reporter gene under the control of an XRE).

-

Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24 hours). Include a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) and a vehicle control.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the relative potency (REP) of this compound compared to TCDD.

In Vitro Genotoxicity Assays

Objective: To assess the mutagenic and clastogenic potential of this compound.

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

-

Expose the bacteria to a range of concentrations of this compound.

-

Score the number of revertant colonies. An increase in the number of revertants indicates mutagenic potential.

-

-

In Vitro Micronucleus Assay:

-

Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or TK6 cells).

-

Expose the cells to this compound with and without metabolic activation.

-

After an appropriate incubation period, harvest the cells and score for the presence of micronuclei, which are indicative of chromosomal damage.

-

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound in a rodent model.

Methodology:

-

Use a small number of animals (e.g., female rats) in a sequential dosing design.

-

Administer a starting dose of this compound by oral gavage.

-

Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Adjust the dose for the next animal based on the outcome of the previously dosed animal (decrease the dose if the animal dies, increase the dose if it survives).

-

Use statistical software to calculate the LD₅₀ and its confidence intervals.

Figure 3: A tiered approach to the toxicological evaluation of this compound.

Conclusion and Future Directions

This compound, as a member of the polychlorinated naphthalenes, is a persistent organic pollutant with the potential to cause a range of adverse health effects. Based on its chemical structure, a primary mechanism of toxicity is likely the activation of the aryl hydrocarbon receptor, leading to dioxin-like effects. The most significant data gaps are the lack of specific in vivo toxicological studies for this particular isomer.

Future research should prioritize:

-

In vivo studies: Conducting acute, subchronic, and chronic toxicity studies in rodent models to determine dose-response relationships and identify target organs.

-

Genotoxicity and Carcinogenicity Bioassays: A comprehensive evaluation of the mutagenic, clastogenic, and carcinogenic potential of this compound is crucial for human health risk assessment.

-

Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its bioavailability and persistence in the body.

-

Mechanistic Studies: Quantifying the AhR binding affinity of this compound and investigating other potential mechanisms of toxicity.

A thorough understanding of the toxicological profile of this compound is essential for developing effective risk management strategies and protecting human and environmental health.

References

-

Fernandes, A., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). Environment International, 167, 107421. [Link]

-

Fernandes, A., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). PubMed, 35679771. [Link]

-

Kilanowicz, A., et al. (2010). Prenatal Developmental Toxicity of Polychlorinated Naphthalenes (PCNs) in the Rat. Toxicological Sciences, 118(2), 614–624. [Link]

-

National Toxicology Program. (1979). Bioassay of 2,4,6-Trichlorophenol for Possible Carcinogenicity. Technical Report Series No. 155. [Link]

-

Fernandes, A., et al. (2022). The toxicological profile of polychlorinated naphthalenes (PCNs). University of East Anglia. [Link]

-

Adekola, F. A., et al. (2020). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Critical Reviews in Environmental Science and Technology, 50(22), 2381-2426. [Link]

-

Park, H. Y., et al. (2010). Neurodevelopmental toxicity of prenatal polychlorinated biphenyls (PCBs) by chemical structure and activity: a birth cohort study. Environmental Health, 9, 51. [Link]

-

Gopalan, R., et al. (2024). Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. International Journal of Molecular Sciences, 25(2), 879. [Link]

-

Adekoya, A., et al. (2021). A review on levels of polychlorinated naphthalenes in matrices with emphasis on knowledge and research gaps priorities in Africa. Environmental Advances, 5, 100104. [Link]

-

IPCS. (2001). Chlorinated Naphthalenes. Concise International Chemical Assessment Document 34. [Link]

-

Liu, Y., et al. (2022). Insights into toxicity of polychlorinated naphthalenes to multiple human endocrine receptors: Mechanism and health risk analysis. Environment International, 165, 107314. [Link]

-

Safe, S., et al. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. International Journal of Molecular Sciences, 19(11), 3653. [Link]

-

Cappon, G. D., et al. (2019). Scientific and Regulatory Policy Committee (SRPC) Points to Consider Review1: Inclusion of Reproductive and Pathology Endpoints for Assessment of Reproductive and Developmental Toxicity in Pharmaceutical Drug Development. Toxicologic Pathology, 47(8), 957–973. [Link]

-

Esser, C., et al. (2020). Immunotoxicity Monitoring in a Population Exposed to Polychlorinated Biphenyls. International Journal of Molecular Sciences, 21(20), 7586. [Link]

-

Fernandes, A., et al. (2017). Polychlorinated naphthalenes (PCNs) in food and humans. Environment International, 104, 88-97. [Link]

-

Gramec Skledar, D., et al. (2025). Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG. Toxicology, 519, 154300. [Link]

-

Wu, D., et al. (2014). Identification of the Ah-Receptor Structural Determinants for Ligand Preferences. Journal of Biological Chemistry, 289(12), 8519–8529. [Link]

-

ATSDR. (2021). Element 2: Environmental Fate and Transport. Public Health Assessment Guidance Manual. [Link]

-

U.S. EPA. (2025). Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

-

Schemainda, J., et al. (2022). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences, 23(19), 11853. [Link]

-

Schreiner, C. A. (2003). Genetic toxicity of naphthalene: a review. Journal of Toxicology and Environmental Health, Part B, 6(2), 161-183. [Link]

-

Price, S. (2023). Why is developmental and reproductive toxicity testing important in risk assessment? [Webinar]. EUROTOX. [Link]

-

Korashy, H. M., et al. (2017). Identification of potential aryl hydrocarbon receptor ligands by virtual screening of industrial chemicals. Environmental Health Perspectives, 125(11), 117006. [Link]

-

Liew, Y. K., et al. (2012). Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool. Food Chemistry, 134(3), 1447–1455. [Link]

-

Hooth, M. J., et al. (2012). Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats. Toxicology, 301(1-3), 85–93. [Link]

-

Sun, P., et al. (2007). Induction of Cytochrome P450 Enzymes in Rat Liver by Two Conazoles, Myclobutanil and Triadimefon. Journal of Agricultural and Food Chemistry, 55(15), 6339–6346. [Link]

-

ITRC. (2021). 3. Environmental Fate, Transport, and Investigative Strategies. 1,4-Dioxane. [Link]

-

Richert, L., et al. (2015). Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy. Xenobiotica, 45(1), 11-20. [Link]

-

Papathanasiou, P., et al. (2008). In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors. Toxicology in Vitro, 22(6), 1555-1561. [Link]

-

Prendergast, B. D., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]

-

Lin, C. Y., et al. (2013). Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. Toxicology, 306, 66–72. [Link]

Sources

- 1. farmacja.umed.pl [farmacja.umed.pl]

- 2. tandfonline.com [tandfonline.com]

- 3. The toxicological profile of polychlorinated naphthalenes (PCNs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]

- 9. oaepublish.com [oaepublish.com]

- 10. Cytochrome P450 induction properties of food and herbal-derived compounds using a novel multiplex RT-qPCR in vitro assay, a drug–food interaction prediction tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developmental toxicity of polychlorinated biphenyls (PCBs): a systematic review of experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic toxicity of naphthalene: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prenatal developmental toxicity of polychlorinated naphthalenes (PCNs) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insights into toxicity of polychlorinated naphthalenes to multiple human endocrine receptors: Mechanism and health risk analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Historical industrial uses of trichloronaphthalene mixtures

An In-depth Technical Guide to the Historical Industrial Uses of Trichloronaphthalene Mixtures

Abstract

Polychlorinated naphthalenes (PCNs), particularly trichloronaphthalene mixtures, were a class of synthetic aromatic compounds that saw widespread industrial use throughout the early and mid-20th century. Marketed under trade names such as Halowax and Seekay Waxes, these compounds were valued for a unique combination of properties including exceptional chemical and thermal stability, non-flammability, hydrophobicity, and high dielectric strength.[1][2] These characteristics led to their extensive application as electrical insulators for cables and capacitors, as wood preservatives, and as additives in industrial oils and lubricants.[2][3][4][5][6] However, the very stability that made them industrially valuable also rendered them persistent environmental pollutants. Coupled with the discovery of their significant toxicity, including severe skin disorders (chloracne) and fatal liver damage in occupationally exposed workers, their production was largely phased out by the 1980s.[1][7][8][9] This guide provides a detailed technical overview of the historical applications of trichloronaphthalene mixtures, the scientific principles behind their use, and the toxicological and environmental legacy that led to their global regulation as persistent organic pollutants (POPs).[2][10]

Introduction to Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes are a group of 75 synthetic organochlorine compounds, or congeners, derived from the chlorination of naphthalene.[2][11] The number and position of chlorine atoms on the naphthalene ring structure determine the specific properties of each congener. Commercial products were rarely single congeners but were instead complex mixtures, graded and sold based on their degree of chlorination and resulting physical state, which ranged from low-viscosity oils to hard, microcrystalline waxes.[1][6][9]

Trichloronaphthalene mixtures represent PCNs with an average of three chlorine atoms per naphthalene molecule. Production began in the 1910s and peaked between the 1930s and 1950s, with global output estimated in the hundreds of thousands of tons.[2][6][12] The Halowax Corporation in the United States was a primary producer, and its products became ubiquitous in numerous industrial sectors.[1][13] The utility of these compounds stemmed directly from their robust physicochemical properties, which offered solutions to many of the engineering challenges of the era.

Caption: Basic chemical structure of naphthalene and an example isomer of trichloronaphthalene.

Physicochemical Properties Driving Industrial Adoption

The widespread adoption of trichloronaphthalene mixtures was a direct result of their advantageous physical and chemical properties. The causality behind their selection for various applications is rooted in this unique combination of characteristics, which were difficult to find in other materials at the time.

| Property | Technical Description | Industrial Significance |

| Dielectric Strength | High resistance to electrical breakdown under an applied voltage. PCNs possess excellent insulating properties.[1][2] | Essential for insulating high-voltage electrical components like capacitors and cables, preventing short circuits and electrical fires.[1][3] |

| Non-Flammability | Highly resistant to ignition and combustion due to the high chlorine content.[2][10][11] | Critical safety feature for materials used in electrical equipment and as additives in lubricants exposed to high temperatures.[11] |

| Chemical Stability | Resistant to degradation from acids, alkalis, and other corrosive agents.[2][10] | Ensured long service life in harsh industrial environments and as additives in engine oils and cutting fluids.[14] |

| Hydrophobicity | Extremely low solubility in water, making them highly resistant to moisture.[2][10] | Key property for their use in waterproofing textiles, paper, and as wood preservatives to prevent rot.[3][5] |

| Biocidal Properties | Toxic to fungi, molds, and insects.[3][5] | The basis for their effectiveness as wood preservatives, protecting timber from biological degradation.[5][15] |

| Physical Versatility | Formulations ranged from oily liquids to hard waxes depending on the degree of chlorination.[1][3] | Allowed for diverse application methods, from impregnation of porous materials (paper, wood) to coatings and castings. |

Major Industrial Applications

The properties outlined above made trichloronaphthalene mixtures highly versatile. They became integral components in several key industries during their peak production years.

Caption: Key properties of trichloronaphthalenes and their corresponding industrial applications.

The Electrical Industry: Insulation and Dielectrics

The most significant application of trichloronaphthalene mixtures was in the electrical industry.[3] Their high dielectric strength and non-flammability made them a superior alternative to mineral oil for insulating capacitors and high-voltage cables.[1][16][17]

-